molecular formula C23H21ClN2O4S B2787200 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide CAS No. 941906-40-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2787200
CAS No.: 941906-40-7
M. Wt: 456.94
InChI Key: PYLSCCRZLZJPSH-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a 1,2,3,4-tetrahydroquinolin-2-one core, a benzyl group, and a 5-chloro-2-methoxybenzenesulfonamide moiety. The sulfonamide functional group is a prominent pharmacophore found in many therapeutic agents and is known to confer a wide range of biological activities, including antimicrobial and enzyme inhibitory properties . Compounds with the tetrahydroquinoline scaffold are frequently explored for their diverse pharmacological potential. This product is intended for research and development purposes, such as screening compound libraries, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in biological systems. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-21-11-8-18(24)14-22(21)31(28,29)25-19-9-10-20-17(13-19)7-12-23(27)26(20)15-16-5-3-2-4-6-16/h2-6,8-11,13-14,25H,7,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLSCCRZLZJPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging a tetrahydroquinoline ring with a substituted benzene sulfonamide. Below is a comparative analysis with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity
Target Compound Tetrahydroquinoline + sulfonamide 1-benzyl, 5-Cl, 2-OCH₃ Hypothesized enzyme inhibition (e.g., kinase or protease targets)
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline + thiazole-oxazole Oxazole-carboxamide, thiazole linker Anticancer activity (in vitro cytotoxicity)
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate Quinoline + bicyclooctane Bromo, phenyl, propyl, bicyclooctane Antiviral activity (HCV protease inhibition)
5-Chloro-2-methoxybenzenesulfonamide analogs (e.g., Celecoxib derivatives) Benzene sulfonamide Varied substituents (e.g., pyrazole, trifluoromethyl) COX-2 inhibition (IC₅₀ ~10–40 nM)

Key Findings:

Structural Diversity: The target compound’s 1-benzyl group and 5-chloro-2-methoxybenzene sulfonamide distinguish it from other tetrahydroquinoline derivatives. For example, the thiazole-oxazole analog lacks sulfonamide functionality but incorporates heterocyclic linkers, which may alter solubility and target selectivity .

Substituent Effects : The chloro and methoxy groups in the target compound likely enhance electron-withdrawing and hydrophobic interactions, respectively, compared to unsubstituted sulfonamides. This is analogous to COX-2 inhibitors like Celecoxib, where electron-deficient aromatic rings improve binding .

Biological Implications: While the bicyclooctane-containing quinoline derivative shows antiviral activity, the absence of a sulfonamide group in that compound suggests divergent mechanisms of action compared to the target molecule .

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